![molecular formula C22H18N6O2S B2514045 1-methyl-N-(3-(naphthalen-1-ylamino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1798640-00-2](/img/structure/B2514045.png)
1-methyl-N-(3-(naphthalen-1-ylamino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
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Description
Synthesis Analysis
The synthesis of 1-arylpyrazoles, which are potent σ1 receptor antagonists, has been explored in recent studies. One such compound, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), was synthesized and showed promising activity in neurogenic pain models. The synthesis involved the use of a basic amine and an ethylenoxy spacer to achieve selectivity for σ1R over σ2R. The nature of the pyrazole substituents was found to be crucial for activity, and the presence of a basic amine was necessary to fit known receptor pharmacophores .
Molecular Structure Analysis
The molecular structure of 1-arylpyrazoles is characterized by the presence of a pyrazole ring substituted with an aryl group. In the case of S1RA, the aryl group is a naphthalene moiety, which is essential for the compound's biological activity. The molecular structure also includes an ethylenoxy spacer, which contributes to the compound's selectivity by allowing for proper spatial orientation to interact with the σ1 receptor .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-arylpyrazoles include the reaction of arylsulfonamides with indoles. In a related study, the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amides) with 2,3-dimethylindole was investigated. The redox potential of the starting amides and steric factors influenced the reaction pathway, leading to the formation of biologically active N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl(naphthyl-1)]arylsulfonamides through a 1,4-addition scheme .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-arylpyrazoles are influenced by their molecular structure. The presence of a basic amine and the ethylenoxy spacer affects the compound's solubility and ability to cross biological membranes. The physicochemical properties, such as solubility and stability, play a significant role in the compound's pharmacokinetics and pharmacodynamics. The good physicochemical, safety, and ADME properties of S1RA contributed to its selection as a clinical candidate .
In another study, the preparation of naphth[1,2-d]oxazole intermediates was explored for the synthesis of azo-1-naphthalenesulfonamide dyes. The acylation of 4-amino-3-hydroxy-1-naphthalenesulfonic acid with benzoyl chloride followed by conversion to N,N-diethyl-2-phenylnaphth[1,2-d]oxazole-5-sulfonamide and subsequent hydrolysis and coupling reactions were key steps in the synthesis process . These reactions highlight the versatility of naphthalene derivatives in chemical synthesis and their potential applications in various fields, including dye manufacturing and pharmaceuticals.
Scientific Research Applications
Serotonin Receptor Antagonism and Neuropathic Pain Alleviation
A study by Hong, Choo, and Nam (2017) explored the development of arylsulfonylaminomethyl-3-(1-phenyl-5-isopropyl)pyrazoles, including derivatives of 1-methyl-N-(3-(naphthalen-1-ylamino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide, for their antagonistic effects on serotonin receptor subtype 6 (5-HT6R) in vitro. This research demonstrated that compounds with bicyclic aromatic sulfonamino groups, such as naphthalene and quinolin-substituted derivatives, exhibited significant 5-HT6 inhibitory activity. Specifically, compounds with 8-quinoylsulfonamino groups showed potent effects in alleviating neuropathic pain in a rat model of spinal nerve ligation (SNL), highlighting the compound's potential in managing neuropathic pain through serotonin receptor antagonism (Hong, Choo, & Nam, 2017).
Synthesis and Cytotoxic Activity
Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells. Although this study does not directly involve 1-methyl-N-(3-(naphthalen-1-ylamino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide, it provides context on the synthetic routes and potential biomedical applications of naphthalene and quinoxaline derivatives in developing potent cytotoxins for cancer therapy (Deady et al., 2003).
Computational and Electrochemical Analysis for Corrosion Inhibition
Saraswat and Yadav (2020) focused on the synthesis of quinoxaline derivatives for their application as corrosion inhibitors for mild steel in acidic medium. While this research primarily targets the material science field, it underlines the versatility of quinoxaline derivatives in various scientific applications, including their potential in protecting industrial materials from corrosion. This study showcases the broader utility of compounds related to 1-methyl-N-(3-(naphthalen-1-ylamino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide beyond biomedical research (Saraswat & Yadav, 2020).
properties
IUPAC Name |
1-methyl-N-[3-(naphthalen-1-ylamino)quinoxalin-2-yl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2S/c1-28-14-16(13-23-28)31(29,30)27-22-21(25-19-10-4-5-11-20(19)26-22)24-18-12-6-8-15-7-2-3-9-17(15)18/h2-14H,1H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKJFQKEQCVRCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3-(naphthalen-1-ylamino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide |
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